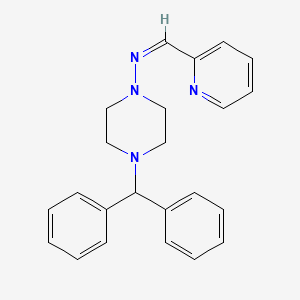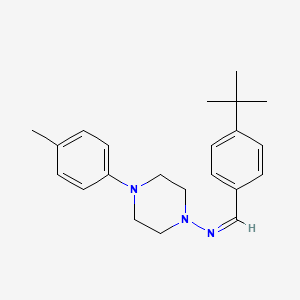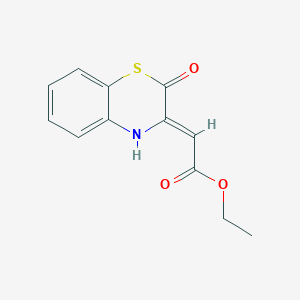![molecular formula C24H29NO3 B5917106 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic compound that belongs to the family of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess anti-inflammatory, anti-oxidant, and anti-bacterial properties.
Mécanisme D'action
The mechanism of action of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is not fully understood. However, it is believed to exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase and cyclin-dependent kinases, which are involved in cell proliferation and DNA replication.
Biochemical and Physiological Effects
8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and improve antioxidant status in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one in lab experiments is its potent anti-cancer activity. This compound can be used as a lead compound for the development of new anti-cancer agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one. One of the directions is to investigate the molecular mechanism of its anti-cancer activity. Another direction is to develop new derivatives of this compound with improved solubility and bioavailability. Additionally, the potential applications of this compound in other research fields, such as neurodegenerative diseases and diabetes, can be explored.
Méthodes De Synthèse
The synthesis of 8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be achieved through several methods. One of the most common methods is the reaction of 7-hydroxy-3-phenylcoumarin with dibutylformamide in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene, and the product is obtained in moderate to good yields.
Propriétés
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)16-20-22(26)13-12-19-23(27)21(17-28-24(19)20)18-10-8-7-9-11-18/h7-13,17,26H,3-6,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWVTCYVARHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)

![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)

